REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:32][C:33]2[CH:38]=[C:37]([F:39])[C:36]([S:40](=[O:59])(=[O:58])[N:41](CC3C=CC(OC)=CC=3OC)[C:42]3[S:46][N:45]=[CH:44][N:43]=3)=[CH:35][C:34]=2[F:60])=[C:6]([C:8]2[CH:9]=[CH:10][C:11]3[O:15][N:14]=[C:13]([N:16](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)[C:12]=3[CH:31]=2)[CH:7]=1.FC(F)(F)C(O)=O>ClCCl>[NH2:16][C:13]1[C:12]2[CH:31]=[C:8]([C:6]3[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=3[O:32][C:33]3[C:34]([F:60])=[CH:35][C:36]([S:40]([NH:41][C:42]4[S:46][N:45]=[CH:44][N:43]=4)(=[O:58])=[O:59])=[C:37]([F:39])[CH:38]=3)[CH:9]=[CH:10][C:11]=2[O:15][N:14]=1
|
Name
|
di-tert-butyl [5-(5-chloro-2-{4-[(2,4-dimethoxybenzyl)(1,2,4-thiadiazol-5-yl)sulfamoyl]-2,5-difluorophenoxy}phenyl)-1,2-benzoxazol-3-yl]imidodicarbonate
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C=1C=CC2=C(C(=NO2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C1)OC1=C(C=C(C(=C1)F)S(N(C1=NC=NS1)CC1=C(C=C(C=C1)OC)OC)(=O)=O)F
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated with dichloromethane/diethyl ether (2:1 v/v, 15 mL)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NOC2=C1C=C(C=C2)C2=C(OC1=CC(=C(C=C1F)S(=O)(=O)NC1=NC=NS1)F)C=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |